
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family . Pyrazoles are important structural motifs found in many biologically and pharmaceutically active compounds . They possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Synthesis Analysis
The compound can be synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeyer conditions . This process involves a series of syntheses to produce new pyrazole derivatives . The synthesis of this compound is part of ongoing research in the field of pyrazoles .Molecular Structure Analysis
The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c with specific unit cell parameters . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
This compound is a highly versatile intermediate for the synthesis of various other compounds . It can be used in the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It also participates in Knoevenagel condensation .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, revealing specific molecular orientations and interactions, which are crucial for understanding its reactivity and potential applications in designing new compounds with desired properties (Cunjin Xu & Yan-Qin Shi, 2011).
Applications in Organic Synthesis
- This compound has been utilized in Sonogashira-type cross-coupling reactions with various alkynes to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were further transformed into pyrazolo[4,3-c]pyridines and their oxides through microwave-assisted reactions, showcasing its utility in constructing complex heterocyclic systems with potential pharmaceutical applications (G. Vilkauskaitė, A. Šačkus & W. Holzer, 2011).
Molecular Interactions and Assembly
- Investigations into the molecular interactions of derivatives of this compound have highlighted how these compounds form various hydrogen-bonded assemblies. Such studies provide insights into the supramolecular assembly of these molecules, which is valuable for the design of molecular materials and understanding their solid-state properties (Jorge Trilleras et al., 2014).
Antimicrobial Activity
- Derivatives synthesized from this compound have been evaluated for their antimicrobial activities. These studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationships that govern their effectiveness (B. Mistry, K. R. Desai & Nigam J. Desai, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-chloro-3-ethyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-11-10(8-16)12(13)15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJUZEPGMAECIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

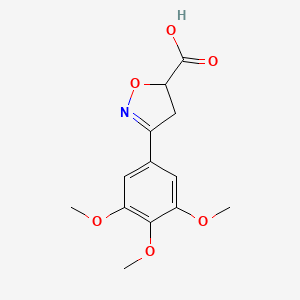
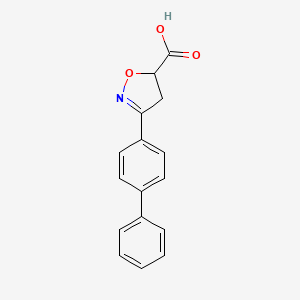
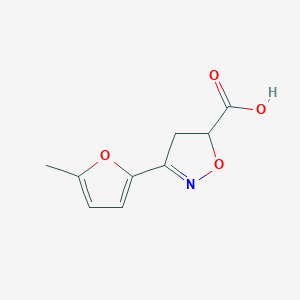
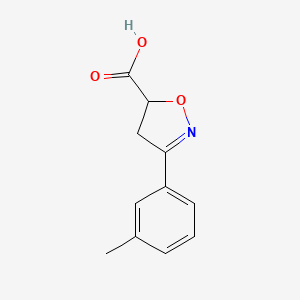
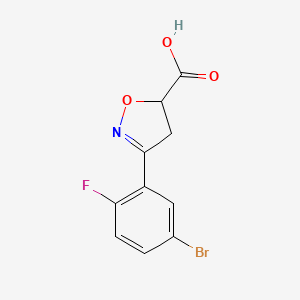
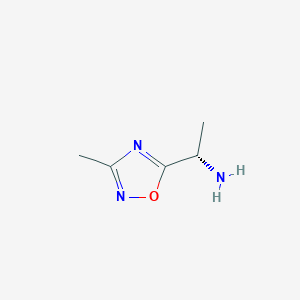







![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)